2,4,4',6-Tetrabromodiphenyl ether

Catalog No.
S1913204
CAS No.
189084-63-7
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4',6-Tetrabromodiphenyl ether

CAS Number

189084-63-7

Product Name

2,4,4',6-Tetrabromodiphenyl ether

IUPAC Name

1,3,5-tribromo-2-(4-bromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H

InChI Key

BWCNKMFFUGBFGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br

The exact mass of the compound 2,4,4',6-Tetrabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,4',6-Tetrabromodiphenyl ether (BDE-75, CAS: 189084-63-7) is a highly specific tetrabrominated congener of the polybrominated diphenyl ether (PBDE) class. Unlike environmentally ubiquitous congeners such as BDE-47 or BDE-99, BDE-75 is notably absent from legacy commercial flame retardant formulations like PentaBDE [1]. This distinct absence, combined with its stable physical-chemical profile and predictable chromatographic retention time, makes it a high-priority procurement target for high-resolution gas chromatography-mass spectrometry (HRGC-HRMS) workflows. It is primarily utilized as a surrogate or internal standard in rigorous environmental monitoring protocols, including EPA Method 1614, as well as serving as a precise analytical marker for tracking the photodegradation and reductive debromination pathways of higher-brominated PBDEs [2].

Substituting BDE-75 with a generic tetra-BDE mixture or a common congener like BDE-47 completely compromises analytical integrity in environmental trace analysis. Because BDE-47 is a primary component of legacy commercial flame retardants, it is ubiquitous in ambient air, house dust, and biological tissues [1]. Using such an environmentally abundant congener as an internal standard introduces massive baseline interference, rendering accurate isotope dilution or internal standard calibration impossible. BDE-75 provides a completely clean analytical background and a distinct retention time, ensuring precise, interference-free quantification of native PBDEs without the co-elution artifacts that plague generic substitutes [2].

Zero-Background Interference for HRGC-HRMS Calibration

In atmospheric and tissue sample analyses, BDE-75 demonstrates negligible environmental background concentrations, making it an optimal internal standard. Studies utilizing Negative Chemical Ionization (NCI) GC/MS for atmospheric PBDEs confirm that BDE-75 is not found in commercial mixtures and is unobserved in field samples [1]. In contrast, BDE-47 is typically the highest concentration congener in both gas and particle phases, causing severe baseline overlap if used for calibration.

Evidence DimensionEnvironmental background concentration (air/tissue)
Target Compound DataNot detected / negligible background interference
Comparator Or BaselineBDE-47 (Dominant background congener; ~24-42% of total PBDEs in typical samples)
Quantified Difference~100% reduction in native baseline interference during GC-MS runs
ConditionsGC-MS (NCI) analysis of ambient air and biological tissues

Ensures zero co-elution or baseline interference when quantifying native PBDEs in complex environmental matrices, fulfilling strict EPA Method 1614 requirements.

Specificity as a Photodegradation Marker for Penta-BDEs

BDE-75 is a critical standard for mapping the environmental fate of higher-brominated flame retardants. Under simulated sunlight irradiation, BDE-75 is predicted and experimentally confirmed as one of the most abundant primary photodegradation products of BDE-100 at 10 minutes of exposure [1]. Without the exact BDE-75 standard, co-eluting peaks (such as BDE-50/51) cannot be accurately resolved or quantified, making generic tetra-BDEs useless for this specific kinetic mapping.

Evidence DimensionPhotodegradation product yield from BDE-100
Target Compound DataMajor abundant degradation product at 10 min irradiation
Comparator Or BaselineGeneric tetra-BDEs (e.g., BDE-66) (Not the primary direct degradation product of BDE-100)
Quantified DifferenceBDE-75 specifically tracks the exact loss of the ortho/meta bromine from the 2,2',4,4',6-substitution pattern
ConditionsSimulated sunlight irradiation of solid-phase microextraction fibers (GC-MS analysis)

Procuring the exact BDE-75 standard is mandatory for validating congener-specific debromination models and calculating environmental half-lives of legacy flame retardants.

High-Potency Agonist for Estrogen Receptor (ER) Binding Assays

The specific 2,4,4',6-bromine substitution pattern of BDE-75 confers distinct toxicological properties compared to more common congeners. In ER-CALUX reporter gene assays, BDE-75 acts as a potent estrogen receptor agonist with a relative potency of approximately 10^-6 compared to estradiol [1]. In direct contrast, the ubiquitous BDE-47 exhibits only weak estrogenic activity, demonstrating that BDE-75 is required to accurately model structure-dependent endocrine disruption.

Evidence DimensionIn vitro estrogenic activity (ER-CALUX assay)
Target Compound DataHigh ER agonist potency (~10^-6 relative to estradiol)
Comparator Or BaselineBDE-47 (Weak estrogenic activity)
Quantified DifferenceOrders of magnitude higher ER binding affinity due to the specific tetrabromo substitution pattern
ConditionsIn vitro ER-CALUX reporter gene assay

Essential for toxicologists building structure-activity relationship (SAR) models to predict how exact halogen positioning dictates endocrine-disrupting potential.

Tracer for Zerovalent Iron Remediation Kinetics

In environmental remediation studies, BDE-75 serves as a definitive tracer for the reductive debromination of BDE-100. When treated with zerovalent iron at 30 °C, BDE-100 undergoes stepwise debromination, yielding BDE-75 as a specific (n-1) product within 14 days [1]. Tracking BDE-75 allows for the precise calculation of reduction rate constants that cannot be generalized from class-level PBDE behavior or by tracking BDE-47, which forms via parallel pathways.

Evidence DimensionFormation during zerovalent iron reduction
Target Compound DataConfirmed specific (n-1) debromination product of BDE-100
Comparator Or BaselineTotal PBDE mass balance (General reduction rates decrease with lower bromination)
Quantified DifferenceProvides a specific kinetic marker for the cleavage of the ortho/meta carbon-bromine bond
ConditionsZerovalent iron treatment at 30 °C over 14 days

Enables environmental engineers to monitor the exact stepwise dechlorination/debromination kinetics during active groundwater or soil remediation.

Surrogate Standard in Environmental Monitoring

Due to its absence from commercial flame retardant mixtures and negligible environmental background, BDE-75 is the optimal surrogate or internal standard for quantifying native PBDEs in water, soil, sediment, and tissue matrices using HRGC-HRMS (e.g., EPA Method 1614) [1].

Environmental Fate and Photodegradation Modeling

BDE-75 is required as an analytical reference material to identify and quantify the specific photodegradation products of Penta-BDE mixtures (specifically BDE-100) under UV or simulated sunlight exposure, enabling accurate environmental half-life calculations [2].

Structure-Activity Relationship (SAR) Toxicology Assays

Because of its high potency in ER-CALUX assays compared to common congeners like BDE-47, BDE-75 is a critical benchmark compound for toxicologists studying how specific bromine substitution patterns drive endocrine disruption and receptor binding[3].

Groundwater and Soil Remediation Tracking

Used as a kinetic tracer to monitor the efficiency of reductive debromination technologies (such as zerovalent iron treatments), allowing engineers to map the exact stepwise breakdown of legacy flame retardants in contaminated sites[4].

XLogP3

6.2

UNII

V4E313N2AJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

2,4,4',6-tetrabromodiphenyl ether

Dates

Last modified: 08-16-2023

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